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diyl)dianiline

Cat. No.: B12501149

Get Quote

Executive Summary & Technical Context

Bis(aminophenyl)carbazole (specifically the 3,6-bis(4-aminophenyl)-9H-carbazole isomer) is a
critical intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) for
OLEDs and perovskite solar cells.[1] Its purity and structural integrity are paramount, as even
trace impurities can act as charge traps, degrading device efficiency.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns.
Unlike standard library matches, we focus on the mechanistic causality of ion formation under
Electrospray lonization (ESI) and Electron lonization (El), providing a robust framework for
structural validation against common synthetic byproducts and alternative HTM scaffolds.

Mass Spectrometry Profile: The Fingerprint
Molecular Identity[2]

e Compound: 3,6-Bis(4-aminophenyl)-9H-carbazole[1]

e Chemical Formula: C24H19N3[1]
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o Exact Mass: 349.1579 Da[1]

e Precursor lon (ESI+): [M+H]* = 350.1652 m/z[1]

Fragmentation Pathways (ESI-MS/MS)

The fragmentation of bis(aminophenyl)carbazole is governed by the stability of the central
carbazole moiety and the lability of the peripheral amine groups.

Pathway A: Sequential Deamination (Characteristic)

The most energetically favorable pathway involves the loss of ammonia (NHs) from the
protonated aniline wings.

e Precursor: [M+H]* (m/z 350.16)
e Primary Fragment: Loss of NHs (-17 Da)

m/z 333.14[1]

o Mechanism:[1][2] Proton transfer from the anilinic nitrogen to the ring, followed by C-N
bond cleavage.

» Secondary Fragment: Loss of second NHs (-17 Da)

m/z 316.11

o Significance: Confirms the presence of two primary amine groups, distinguishing this
molecule from mono-substituted impurities.

Pathway B: Skeletal Cleavage (High Energy)

At higher collision energies (>35 eV), the bond between the phenyl ring and the carbazole core
(C3-C1') cleaves.

e Fragment: Loss of aminophenyl radical (¢«CeHeN, 92 Da)

m/z 258.11

o Structure: 3-(4-aminophenyl)carbazole cation.[1]

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/57757333
https://pubchem.ncbi.nlm.nih.gov/compound/57757333
https://pubchem.ncbi.nlm.nih.gov/compound/57757333
https://pubchem.ncbi.nlm.nih.gov/compound/57757333
https://www.researchgate.net/publication/250468028_Synthesis_and_Mass_Spectral_Fragmentation_Patterns_of_Some_Thiazole_and_Imidazolidine_Derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/57757333
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12501149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

o Core lon: Further fragmentation leads to the stable carbazole radical cation

m/z 167.07

o Diagnostic Value: This "anchor peak" confirms the integrity of the carbazole nucleus.

Comparative Analysis: Performance vs. Alternatives

To validate your product, compare its MS profile against common alternatives or precursors.

Table 1: Di ic lon C :

Precursor Key Key Distinguishi
Compound Role

(m/z) Fragmentl Fragment2 ng Feature
Bis(aminophe 350.16 167 Sequential

Target 333 (M-NHs)
nyl)carbazole [M+H]* (Carbazole) NHs loss
3,6- Low MW, no
o 198.10 154 (M-

Diaminocarba  Precursor 181 (M-NH3) phenyl

[M+H]* CH2N)
zole fragments
9- Lack of

24411 _
Phenylcarbaz  Analog 167 (M-Ph) 243 (M*[1]*) amine losses

[M+H]*
ole (-17)

_ . High MW,
Spiro- Alternative 1225.43 1194 (M-
612 [M+2H]2*  methoxy
OMeTAD HTM [M+H]* OMe)
losses

Insight: If your spectrum shows a dominant peak at m/z 198 or 244, your synthesis was
incomplete. The target must show the m/z 350 parent with the characteristic -17 Da cascade.

Visualization of Fragmentation Logic

The following diagram maps the specific fragmentation events for 3,6-bis(4-
aminophenyl)carbazole.
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Caption: ESI-MS/MS fragmentation pathway showing the primary deamination route (green)
and high-energy skeletal cleavage (yellow/red).[1]

Validated Experimental Protocol

To reproduce these results and certify material purity, follow this self-validating protocol.

Step 1: Sample Preparation

¢ Solvent: HPLC-grade Methanol (MeOH) with 0.1% Formic Acid.[1]

o Why: Formic acid ensures complete protonation of the amine groups, maximizing [M+H]*
signal.

e Concentration: 1 pg/mL (1 ppm).

o Caution: Higher concentrations (>10 ppm) may cause dimerization ([2M+H]* at m/z 699),
complicating interpretation.

Step 2: Instrument Parameters (Q-TOF / Orbitrap)

e Source: Electrospray lonization (ESI) in Positive Mode.
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e Spray Voltage: 3.5 kV.[1]
o Capillary Temp: 275°C.
o Collision Energy (CE): Stepped CE (15, 30, 45 eV).

o Logic: 15 eV visualizes the parent; 45 eV confirms the carbazole core (m/z 167).

Step 3: Data Validation Criteria

o Parent lon Check: Is m/z 350.16 the base peak? (If m/z 349 is dominant, check for radical
cation formation/oxidation).

 |sotope Pattern: The M+1 peak (m/z 351.16) should be ~27% intensity of the parent (due to
24 carbons).

o Fragment Confirmation: Presence of m/z 333 is mandatory for confirming the primary amine
functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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